Structural Differentiation: 2-Substituted Regioisomer vs. 4-Substituted Analog
The target compound is the ortho-substituted (2-position) regioisomer, differentiating it from the more commonly cited para-substituted analog, 4-(Imidazo[1,2-a]pyrimidin-2-yl)aniline [1]. The substitution pattern influences the compound's geometry and potential for intramolecular hydrogen bonding. While direct comparative data for this specific pair is not available in the public domain, class-level inferences from imidazo[1,2-a]pyrimidine SAR studies demonstrate that the position of substituents on the aryl ring is a critical determinant of biological activity and binding potency [2]. For example, in related series targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), the nature of the amino aniline substitution on the imidazo[1,2-a]pyrimidine core directly correlates with inhibitory potency [3].
| Evidence Dimension | Regioisomerism (Substitution Pattern) |
|---|---|
| Target Compound Data | 2-substituted (ortho) aniline |
| Comparator Or Baseline | 4-substituted (para) aniline (CAS: 58609-93-1) |
| Quantified Difference | Structural; no direct comparative potency data available. |
| Conditions | Chemical structure and nomenclature |
Why This Matters
For researchers, procuring the incorrect regioisomer can invalidate a synthetic route or confound a biological assay, making precise chemical identity a primary selection criterion.
- [1] Chemsrc. 2-(Imidazo[1,2-a]pyrimidin-2-yl)aniline. CAS: 1203458-56-3. View Source
- [2] Alqarni, S., Cooper, L., Galvan Achi, J., Bott, R., & Sali, V. K. (2022). Synthesis, Optimization, and Structure-Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. View Source
- [3] Marwaha, A., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry. View Source
